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  • Product: 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
  • CAS: 1340488-60-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Medicinal Chemistry Applications of 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl Chloride

Abstract The confluence of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide introduces 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride, a versatile chemical intermediate poised f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide introduces 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride, a versatile chemical intermediate poised for significant impact in drug discovery. By combining the established pharmacological relevance of the pyrazole core with the favorable pharmacokinetic properties often imparted by the oxane (tetrahydropyran) moiety, this reagent opens new avenues for creating diverse and potent molecular libraries. We will explore its synthesis, reactivity, and potential applications in developing novel therapeutics, with a particular focus on kinase inhibition for oncology and inflammatory diseases. This document serves as a technical resource for researchers, providing both strategic insights and detailed experimental protocols to leverage this promising building block.

Introduction: The Strategic Value of the Pyrazole-Oxane Scaffold

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, making it a versatile component for designing enzyme inhibitors.[2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]

Complementing the pyrazole is the oxane (tetrahydropyran or THP) ring. The incorporation of a THP moiety is a recognized strategy to enhance the physicochemical properties of drug candidates.[5] It can improve aqueous solubility, reduce metabolic lability, and provide a rigid, three-dimensional structure that can be optimized for target binding, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

The subject of this guide, 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride, synergistically combines these two valuable motifs. The sulfonyl chloride group is a highly reactive functional handle, primarily used for the synthesis of sulfonamides—a critical pharmacophore found in a multitude of therapeutic agents.[7][8] This unique combination of pyrazole, oxane, and a reactive sulfonyl chloride group makes it a highly attractive starting material for generating novel compound libraries with significant therapeutic potential.

Synthesis and Physicochemical Properties

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The following workflow provides a robust and scalable approach.

Proposed Synthetic Workflow

The synthesis begins with the construction of the core 1-(oxan-4-yl)-1H-pyrazole structure, followed by sulfonation at the C4 position and subsequent conversion to the sulfonyl chloride.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Chlorination A 4-Oxotetrahydropyran + Hydrazine C 1-(Oxan-4-yl)-1H-pyrazole A->C Knorr Pyrazole Synthesis B 1,3-Dicarbonyl Compound B->C D 1-(Oxan-4-yl)-1H-pyrazole F 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonic acid D->F Electrophilic Aromatic Substitution E Chlorosulfonic Acid E->F G 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonic acid I 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride G->I Conversion to Sulfonyl Chloride H Thionyl Chloride (SOCl2) H->I

Caption: Proposed synthetic pathway for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride.

Detailed Experimental Protocol: Synthesis of the Pyrazole Core

The Knorr pyrazole synthesis is a reliable method for constructing the pyrazole ring.[9]

  • Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound (1.0 eq) in ethanol, add 4-hydrazinyltetrahydropyran (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the 1-(oxan-4-yl)-1H-pyrazole intermediate.

Detailed Experimental Protocol: Sulfonation and Chlorination
  • Sulfonation: The pyrazole intermediate (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid (5.0 eq) at 0°C under an inert atmosphere.[10]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 12 hours.

  • Chlorination: Thionyl chloride (2.0 eq) is carefully added to the reaction mixture at 60°C, and stirring is continued for an additional 2 hours to ensure complete conversion to the sulfonyl chloride.[10][11]

  • Isolation: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The pyrazole scaffold is a key component in numerous kinase inhibitors, including clinically approved drugs like Ruxolitinib (JAK1/2 inhibitor).[2] The sulfonamide group, readily formed from the sulfonyl chloride, can act as a hydrogen bond donor and acceptor, effectively anchoring the molecule within the ATP-binding pocket of various kinases.

Target Class: Protein Kinases in Oncology

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Pyrazole-based compounds have shown potent inhibitory activity against a range of kinases, including Aurora kinases, CDKs, EGFR, and VEGFR.[12][13]

Hypothetical Application: Development of a selective inhibitor for Apoptosis signal-regulating kinase 1 (ASK1), a target implicated in both cancer and neurodegenerative diseases.[1]

Stress Cellular Stress (e.g., ROS, ER Stress) ASK1 ASK1 Kinase Stress->ASK1 Activates JNK_p38 JNK / p38 MAPK ASK1->JNK_p38 Phosphorylates Apoptosis Apoptosis JNK_p38->Apoptosis Inflammation Inflammation JNK_p38->Inflammation Inhibitor Pyrazole Sulfonamide Derivative Inhibitor->ASK1 Inhibits

Caption: Inhibition of the ASK1 signaling pathway by a pyrazole sulfonamide derivative.

Library Synthesis and Screening Cascade

The reactivity of the sulfonyl chloride allows for the rapid generation of a library of diverse sulfonamides through reaction with a panel of primary and secondary amines.

Protocol: Parallel Sulfonamide Synthesis

  • Array Preparation: In a 96-well plate, dispense a solution of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Amine Addition: Add a diverse panel of primary and secondary amines (1.1 eq) to each well, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).[10][11]

  • Reaction: Seal the plate and agitate at room temperature for 16 hours.

  • Work-up: Quench the reactions with water, and perform a liquid-liquid extraction. Evaporate the solvent to yield the crude sulfonamide library for direct use in primary screening.

Screening Workflow

G A Primary Screen: ~1000-Compound Library (Single Concentration, e.g., 10 µM) B Hit Identification: Compounds with >50% Inhibition A->B Biochemical Assay (e.g., ASK1) C Dose-Response Analysis: Determine IC50 Values B->C D Selectivity Profiling: Screen against a Panel of Related Kinases C->D E Lead Compound Selection: Potent, Selective, and Drug-like D->E F In Vitro ADME & Cell-Based Assays E->F G In Vivo Efficacy Studies F->G

Caption: High-throughput screening cascade for identifying novel kinase inhibitors.

Hypothetical Screening Data

The following table presents plausible data for a series of synthesized sulfonamides targeting ASK1.

Compound IDAmine SubstituentASK1 IC50 (nM)Selectivity (vs. JNK1)
PZ-OX-001 4-Fluoroaniline7515-fold
PZ-OX-002 (S)-3-Aminopyrrolidine22>100-fold
PZ-OX-003 Cyclopropylamine1505-fold
PZ-OX-004 2-Amino-5-methylpyridine4850-fold
PZ-OX-005 Benzylamine2108-fold

From this hypothetical data, compound PZ-OX-002 emerges as a promising lead candidate due to its high potency and excellent selectivity against a closely related kinase, JNK1.

Beyond Kinases: Other Potential Therapeutic Areas

While kinase inhibition is a primary application, the pyrazole-sulfonamide scaffold is also relevant in other therapeutic areas:

  • Anti-inflammatory Agents: Pyrazole derivatives have shown activity against enzymes like c-Jun N-terminal kinase (JNK), which plays a role in inflammatory diseases.[3]

  • Antidiabetic Agents: Sulfonamide-containing pyrazoles have been investigated as inhibitors of α-glucosidase for the management of diabetes.[8]

  • Antimicrobial Agents: The hybridization of pyrazole and sulfonamide motifs has been explored for developing new antibacterial and antifungal compounds.[7]

Conclusion and Future Outlook

1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride represents a strategically designed building block for modern medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its reactive sulfonyl chloride handle provides a gateway to vast chemical diversity. The combination of the pharmacologically validated pyrazole core and the ADME-enhancing oxane ring makes it an exceptionally valuable tool for developing novel inhibitors, particularly in the competitive field of kinase-targeted oncology. We anticipate that this reagent will enable the rapid discovery of new lead compounds and contribute significantly to the advancement of drug discovery programs.

References

  • Gundogdu-Tastan, N. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available at: [Link]

  • Stanczak, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Jubie, S., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Gedda, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Gedda, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

  • Redda, Y. T., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores. Available at: [Link]

  • Casey, J. B., et al. (2020). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PLOS ONE. Available at: [Link]

  • Al-Zahrani, N. A., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. Available at: [Link]

  • Zala, M., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. ACS Omega. Available at: [Link]

  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available at: [Link]

  • Tichkule, R. B., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Sulfonamide compounds incorporating pyrazole with biological activities. Available at: [Link]

  • Al-Matar, H. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Al-Omair, M. A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Egyptian Journal of Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Modular Synthesis of N-Substituted 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamides

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of novel sulfonamides derived from 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride. The pyrazole sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of novel sulfonamides derived from 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride. The pyrazole sulfonamide scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous therapeutic agents due to its versatile biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and troubleshooting advice to facilitate the efficient generation of sulfonamide libraries for screening and lead optimization. We present a robust, two-step synthetic sequence beginning with the preparation of the key sulfonyl chloride intermediate, followed by its coupling with a diverse range of primary and secondary amines.

Introduction: The Pyrazole Sulfonamide in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, prized for its ability to act as a bioisostere for amides and carboxylic acids while offering distinct physicochemical properties such as improved metabolic stability, increased water solubility, and unique hydrogen bonding capabilities.[3][4] When incorporated into a heterocyclic framework like pyrazole, the resulting scaffold offers a three-dimensional vector for substituent placement, enabling fine-tuning of target affinity and pharmacokinetic properties. Pyrazole derivatives themselves are known for a wide spectrum of biological activities.[5][6] The combination of these two pharmacophores into a single molecular entity, the pyrazole sulfonamide, creates a powerful platform for the development of novel therapeutic agents.

The specific focus of this guide, the 1-(oxan-4-yl) substituent, introduces a saturated, polar heterocycle that can enhance aqueous solubility and provide a key interaction point for receptor binding without introducing significant metabolic liabilities. This guide details the reliable synthesis of the crucial building block, 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride, and its subsequent conversion to a diverse array of target sulfonamides.

Synthetic Strategy Overview

The synthetic approach is a modular, two-stage process designed for efficiency and adaptability, allowing for the late-stage introduction of chemical diversity.

G A 1-(oxan-4-yl)-1H-pyrazole (Starting Material) B 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (Key Intermediate) A->B  Chlorosulfonylation  (ClSO3H, SOCl2) D N-Substituted 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide (Target Compound) B->D  Amination / S-N Coupling   C Primary or Secondary Amine (R1R2NH) C->D  Base (e.g., Pyridine)  

Diagram 1: High-level overview of the two-stage synthetic pathway.

PART I: Synthesis of the Key Intermediate

Synthesis of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl Chloride

The generation of the sulfonyl chloride is achieved via electrophilic aromatic substitution on the pyrazole ring. This transformation is critical as it activates the C4 position for subsequent nucleophilic attack.

3.1. Mechanistic Rationale The synthesis of aryl sulfonyl chlorides from arenes is a well-established transformation.[4] In this protocol, adapted from procedures for similar pyrazole-containing compounds, chlorosulfonic acid serves as the powerful electrophile.[7][8] The pyrazole ring, being an electron-rich heterocycle, undergoes substitution preferentially at the C4 position. The reaction is driven to completion by the subsequent addition of thionyl chloride, which converts the initially formed sulfonic acid into the more reactive sulfonyl chloride.

3.2. Detailed Experimental Protocol

CAUTION: This procedure involves highly corrosive reagents (chlorosulfonic acid, thionyl chloride) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add chlorosulfonic acid (5.0 eq) and cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add 1-(oxan-4-yl)-1H-pyrazole (1.0 eq), synthesized via established literature methods, to the stirred chlorosulfonic acid. The addition should be dropwise to maintain the internal temperature below 10 °C.

  • Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60-70 °C. Stir at this temperature for 10-12 hours. Monitor the reaction progress by taking a small aliquot, quenching it carefully in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Thionyl Chloride Addition: After the initial reaction is complete (as judged by TLC), add thionyl chloride (1.3 eq) dropwise to the reaction mixture at 60 °C over 20 minutes.

  • Final Reflux: Continue stirring the reaction at 60-70 °C for an additional 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quench.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated white to off-white solid under high vacuum. The resulting 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride is typically used in the next step without further purification. Purity can be assessed by ¹H NMR.

PART II: Synthesis of Target Sulfonamides

General Protocol for S-N Coupling

The reaction between the synthesized sulfonyl chloride and an amine is the cornerstone for generating the sulfonamide library.[9] The mechanism involves the nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[10]

4.1. The Role of the Base This reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize this acidic byproduct.[10][11] Failure to scavenge the HCl can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine often serves as both the base and a convenient solvent for the reaction.

4.2. Detailed Experimental Protocol

  • Amine Solubilization: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous pyridine (or a suitable solvent like dichloromethane with 1.5 eq of triethylamine) at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 6-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified to homogeneity. The two most common methods are:

    • Flash Column Chromatography: Purify on silica gel using a gradient elution, typically starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure material.

G start Start setup 1. Reaction Setup Dissolve amine (1.0 eq) in solvent with base. start->setup cool 2. Cool to 0°C setup->cool add 3. Add Sulfonyl Chloride (1.1 eq) Dropwise at 0°C cool->add react 4. Stir at Room Temp (6-24h) Monitor by TLC add->react workup 5. Aqueous Workup (Wash with acid, base, brine) react->workup dry 6. Dry & Concentrate workup->dry purify 7. Purification (Chromatography or Recrystallization) dry->purify characterize 8. Characterization (NMR, MS, IR) purify->characterize end End (Pure Product) characterize->end

Diagram 2: Step-by-step experimental workflow for sulfonamide synthesis.

Representative Data

The following table provides representative examples for the synthesis of various sulfonamides using the general protocol described above. Yields are typical for these types of transformations.

EntryAmine PartnerBase/SolventTypical Time (h)Typical Yield (%)
1BenzylaminePyridine885-95%
2MorpholineEt₃N / DCM1280-90%
3AnilinePyridine1875-85%
4(R)-α-MethylbenzylamineEt₃N / DCM1680-90%

PART III: Product Validation and Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized sulfonamides.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for structural elucidation.

    • ¹H NMR: Expect to see characteristic signals for the pyrazole protons, the oxane ring protons, and the protons from the coupled amine. The N-H proton of a secondary sulfonamide typically appears as a broad singlet between δ 8.5 and 10.5 ppm, which is exchangeable with D₂O.[12]

    • ¹³C NMR: Will show signals for all unique carbon atoms in the molecule, confirming the carbon framework.[12]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[10]

  • Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. Look for two strong, characteristic S=O stretching bands: an asymmetric stretch around 1350-1315 cm⁻¹ and a symmetric stretch around 1185-1145 cm⁻¹.[10][13]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive amine (protonated). 2. Degraded sulfonyl chloride. 3. Insufficient reaction time.1. Ensure sufficient base (1.5-2.0 eq) is used. Use anhydrous solvents. 2. Sulfonyl chlorides are moisture-sensitive; use freshly prepared or properly stored material. 3. Continue stirring and monitor by TLC until starting material is consumed. Gentle heating (40 °C) may be required for less reactive amines.
Multiple Spots on TLC 1. Incomplete reaction. 2. Product degradation. 3. Side reaction (e.g., bis-sulfonylation of primary amine).1. Allow the reaction to proceed longer. 2. Ensure the workup is not overly harsh. 3. Use a slight excess of the amine relative to the sulfonyl chloride.
Difficulty in Purification 1. Product is highly polar. 2. Close Rf values of product and impurities.1. Use a more polar solvent system for chromatography (e.g., add methanol to DCM/EtOAc). 2. Try a different purification method (recrystallization) or a different chromatography solvent system.

References

  • [14] Weidner-Wells, M. A., & Boggs, C. M. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(26), 5967–5970. [Link]

  • [15] Weidner-Wells, M. A., & Boggs, C. M. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.[Link]

  • [16] The Synthesis of Functionalised Sulfonamides. UCL Discovery.[Link]

  • [17] Preparation of sulfonamides from N-silylamines. PMC.[Link]

  • [3] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.[Link]

  • [18] Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications.[Link]

  • [4] Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.[Link]

  • [1] Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Hindawi.[Link]

  • [13] Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.[Link]

  • [5] Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate.[Link]

  • [11] Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.[Link]

  • [6] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PMC.[Link]

  • [2] The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate.[Link]

  • [12] Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing.[Link]

  • [7] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC.[Link]

Sources

Application

High-throughput screening with 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride derivatives

Abstract This application note details the end-to-end workflow for utilizing 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride as a core scaffold in high-throughput screening (HTS) campaigns. The 1H-pyrazole-4-sulfonamide mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the end-to-end workflow for utilizing 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride as a core scaffold in high-throughput screening (HTS) campaigns. The 1H-pyrazole-4-sulfonamide motif is a "privileged structure" in medicinal chemistry, frequently associated with kinase, COX-2, and carbonic anhydrase inhibition. The incorporation of the oxan-4-yl (tetrahydropyran-4-yl) moiety significantly enhances the physicochemical profile of the library, offering improved aqueous solubility and metabolic stability compared to traditional phenyl or alkyl analogs. This guide covers automated parallel synthesis, library quality control, and HTS assay configuration.

Introduction: The Scaffold Advantage

In early-stage drug discovery, library design is dictated by the "Rule of 5" and the need for diverse chemical space. The 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride scaffold offers distinct advantages:

  • Electrophilic Reactivity: The sulfonyl chloride group serves as a highly reactive handle for coupling with primary and secondary amines, enabling the rapid generation of diverse sulfonamide libraries.

  • Physicochemical Optimization: The oxanyl group lowers logP (lipophilicity) and increases fraction sp3 (Fsp3) character compared to aryl-substituted pyrazoles, improving the likelihood of oral bioavailability.

  • Biological Relevance: Pyrazole sulfonamides are established pharmacophores in oncology (e.g., CDK inhibitors) and inflammation.

Automated Parallel Synthesis Protocol

Objective: To generate a 384-member sulfonamide library using 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride and a diverse set of amine building blocks.

Reagents & Materials
  • Scaffold: 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (0.2 M in Anhydrous DCM).

  • Diversity Set: 384 unique primary/secondary amines (0.2 M in DMF).

  • Base: Diisopropylethylamine (DIPEA), neat.[1]

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).

  • Platform: Tecan Freedom EVO or Hamilton STAR liquid handler.

Step-by-Step Synthesis Workflow
  • Plate Preparation:

    • Load 384-well deep-well reaction blocks (polypropylene) onto the liquid handler deck.

    • Maintain the system under an inert atmosphere (Nitrogen/Argon) if possible, or ensure reagents are freshly prepared to prevent sulfonyl chloride hydrolysis.

  • Reagent Dispensing:

    • Step A (Amine): Dispense 40 µL of each amine stock (8 µmol) into unique wells.

    • Step B (Base): Add 10 µL of DIPEA (excess) to all wells.

    • Step C (Scaffold): Rapidly dispense 40 µL of the sulfonyl chloride scaffold (8 µmol) into all wells. Note: Dispense the sulfonyl chloride last to minimize hydrolysis.

  • Incubation:

    • Seal plates with chemically resistant foil.

    • Shake at 600 rpm for 12 hours at Room Temperature (25°C).

  • Purification (Solid Phase Extraction):

    • Add 20 mg of PS-Trisamine resin to each well to scavenge unreacted sulfonyl chloride.

    • Shake for 4 hours.

    • Filter the reaction mixture into a destination plate using a vacuum manifold to remove the resin and amine salts.

  • Finishing:

    • Evaporate solvent using a centrifugal evaporator (Genevac).

    • Resuspend residues in 100% DMSO to a final concentration of 10 mM for HTS.

Workflow Visualization

The following diagram illustrates the logical flow from chemical synthesis to biological validation.

HTS_Workflow cluster_0 Chemical Synthesis Phase Scaffold Scaffold: 1-(oxan-4-yl)-pyrazole -sulfonyl chloride Coupling Automated Coupling (Liquid Handler) Scaffold->Coupling AmineLib Amine Library (384 Diversity Set) AmineLib->Coupling Scavenging Resin Scavenging (Remove xs Chloride) Coupling->Scavenging 12h @ RT QC QC Check (LC-MS / Purity) Scavenging->QC Random Sampling HTS_Ready HTS Ready Plate (10mM in DMSO) QC->HTS_Ready Pass >85% Assay Enzymatic Assay (Fluorescence Readout) HTS_Ready->Assay Acoustic Dispense

Figure 1: Integrated workflow for generating and screening pyrazole sulfonamide libraries.

HTS Assay Configuration

Target Class: Kinase or Carbonic Anhydrase (Generic Inhibition Protocol). Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Validation Metrics (Z-Prime)

Before screening the library, the assay robustness must be validated using the Z-factor (


).[2]


  • 
    : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.[3][4]
    
  • Requirement: A

    
     is mandatory for a reliable screen [1].
    
Screening Protocol
  • Source Plate: 384-well Echo-qualified source plate containing the synthesized library (10 mM in DMSO).

  • Assay Plate: 384-well low-volume black microplate.

  • Dispensing (Acoustic):

    • Use an Echo 650 (Labcyte/Beckman) to transfer 20 nL of compound to the assay plate.

    • Backfill with DMSO to normalize volume if necessary.

  • Enzyme Addition:

    • Dispense 5 µL of Enzyme Buffer (Target Protein + Buffer).

    • Incubate for 15 minutes (pre-incubation allows slow-binding inhibitors to engage).

  • Substrate Addition:

    • Dispense 5 µL of Substrate/Detection Mix (e.g., ATP + Peptide-tracer for Kinases).

  • Detection:

    • Incubate for 60 minutes at RT.

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision) using TR-FRET settings.

Data Analysis & Hit Validation

Data Normalization Table

Raw fluorescence units (RFU) must be normalized to Percent Inhibition (PIN).

ParameterFormula / Description
% Inhibition

Hit Cutoff Typically

(Statistical threshold)
B-Score Used to correct for row/column positional effects (edge effects).
Hit Triage Strategy
  • Primary Screen: Single point concentration (e.g., 10 µM).

  • Confirmation: Retest hits in duplicate.

  • Counter Screen: Test against a distinct unrelated protein to rule out aggregators or pan-assay interference compounds (PAINS). Sulfonamides can occasionally act as redox cyclers; this step is critical.

  • Dose Response: Generate

    
     curves (10-point dilution series) for validated hits.
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Relevant for physicochemical properties of polar scaffolds).

  • PubChem Compound Summary. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-sulfonyl chloride. National Library of Medicine.

  • Geronikaki, A. A., et al. (2013). Pyrazole derivatives as pathogenic inhibitors. Bentham Science. (Review of Pyrazole biological targets).

Sources

Method

Application Note: Solid-Phase Synthesis of Pyrazole Sulfonamides utilizing 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl Chloride

This Application Note is designed to provide a rigorous, field-validated protocol for the solid-phase synthesis (SPS) of pyrazole sulfonamides, specifically utilizing the building block 1-(oxan-4-yl)-1H-pyrazole-4-sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the solid-phase synthesis (SPS) of pyrazole sulfonamides, specifically utilizing the building block 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride .

Abstract & Strategic Significance

The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently associated with COX-2 inhibition, kinase modulation, and antidiabetic activity. The incorporation of the 1-(oxan-4-yl) (or tetrahydropyran-4-yl) moiety offers a strategic advantage: it enhances aqueous solubility and metabolic stability compared to lipophilic aryl substituents, while maintaining a compact hydrodynamic radius critical for ligand-protein binding.

This guide details a robust Solid-Phase Synthesis (SPS) protocol for generating libraries of these compounds. Unlike solution-phase methods, which often require tedious purification of the sulfonamide intermediate, this SPS approach utilizes 2-Chlorotrityl Chloride (2-CTC) resin . This resin is selected for its steric bulk (minimizing diketopiperazine formation in peptide hybrids) and its high acid sensitivity, allowing for product release under mild conditions that preserve the integrity of the tetrahydropyran ring.

Chemical Mechanism & Workflow

The synthesis relies on the nucleophilic attack of a resin-bound amine upon the electrophilic sulfonyl chloride.

Reaction Pathway Visualization

SPS_Workflow Resin 2-CTC Resin (Solid Support) Loading Resin Loading (R-NH2 + DIPEA) Resin->Loading Activation Intermediate1 Resin-Bound Amine (Secondary Amine) Loading->Intermediate1 SN1/SN2 Coupling Sulfonylation (1-(oxan-4-yl)-Py-SO2Cl) Intermediate1->Coupling Nucleophilic Attack Intermediate2 Resin-Bound Sulfonamide Coupling->Intermediate2 HCl Scavenging Cleavage Acid Cleavage (TFA/DCM) Intermediate2->Cleavage Deprotection Product Final Pyrazole Sulfonamide Cleavage->Product Release

Figure 1: Strategic workflow for the solid-phase synthesis of pyrazole sulfonamides on 2-CTC resin.

Materials & Equipment

Reagents
  • Building Block: 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1006348-63-5 analog or similar). Note: Ensure anhydrous storage; sulfonyl chlorides are moisture sensitive.

  • Solid Support: 2-Chlorotrityl chloride resin (Loading: 1.0 – 1.6 mmol/g).

  • Amine Inputs: Diverse primary amines (

    
    ) for library generation.
    
  • Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, peptide grade).

  • Bases: N,N-Diisopropylethylamine (DIPEA), Pyridine (anhydrous).

Equipment
  • Fritted polypropylene synthesis syringes (torviq or similar) or 96-well filter plates.

  • Orbital shaker.[1]

  • Vacuum manifold.

Experimental Protocol

Phase 1: Resin Loading (Amine Immobilization)

The 2-CTC resin is extremely moisture-sensitive. Handle under inert atmosphere where possible.

  • Swelling: Place 2-CTC resin (1.0 g) in a fritted syringe. Add anhydrous DCM (10 mL) and shake gently for 30 minutes. Drain.

  • Loading: Dissolve the primary amine (1.2 eq relative to resin loading) and DIPEA (4.0 eq) in anhydrous DCM (8 mL).

    • Critical Insight: Use a deficit of amine if the amine is precious; otherwise, a slight excess ensures maximal loading. However, 2-CTC allows for "capping" of unreacted sites, so quantitative loading isn't strictly necessary if followed by methanol capping.

  • Incubation: Add the amine solution to the resin. Shake for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) and DIPEA (1 mL) to the reaction mixture to cap unreacted trityl chloride sites (forming the methyl ether). Shake for 20 minutes.

  • Washing: Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.

    • Validation: Perform a qualitative Ninhydrin (Kaiser) test. A blue beads result indicates successful amine loading (presence of secondary amine on resin).

Phase 2: Sulfonylation (The Critical Step)

This step introduces the pyrazole core.

  • Preparation: Swell the amine-loaded resin in anhydrous DCM for 15 minutes. Drain.

  • Reagent Solution: In a separate vial, dissolve 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (2.0 eq) in anhydrous DCM. Add Pyridine (4.0 eq) or DIPEA (4.0 eq).

    • Why Pyridine? Pyridine acts as both a base to neutralize the HCl by-product and a nucleophilic catalyst, potentially forming a reactive sulfonyl-pyridinium intermediate that accelerates the reaction.

  • Coupling: Add the solution to the resin. Shake at room temperature for 4–16 hours.

    • Optimization: For sterically hindered amines, heat to 40°C or add a catalytic amount of DMAP (0.1 eq).

  • Monitoring: Perform a Chloranil Test (specifically for secondary amines).

    • Colorless/Pale: Complete conversion (Sulfonamide formed).

    • Blue/Green: Incomplete reaction. Repeat coupling if necessary.

  • Washing: Drain and wash rigorously: 3x DCM, 3x DMF, 3x DCM.

Phase 3: Cleavage & Isolation

The 2-CTC linker is acid-labile. The tetrahydropyran ring is an ether and is generally stable to TFA, but mild conditions are preferred to prevent side reactions.

  • Cleavage Cocktail: Prepare a solution of 5% Trifluoroacetic acid (TFA) in DCM (v/v).

    • Note: High concentrations of TFA (e.g., 95%) are unnecessary for 2-CTC and might degrade sensitive R-groups.

  • Execution: Add cleavage cocktail to the resin. Shake for 20 minutes. Collect the filtrate. Repeat 2 times.

  • Workup: Combine filtrates. Immediately neutralize with toluene (to form azeotrope) or dilute bicarbonate if acid-sensitive. Evaporate solvents under reduced pressure.

  • Purification: The crude product is typically >90% pure. Final purification via preparative HPLC (Water/Acetonitrile gradient).

Data Summary & Troubleshooting

ParameterStandard ConditionTroubleshooting / Optimization
Resin 2-Chlorotrityl ChlorideUse Rink Amide if a primary sulfonamide (via amino acid linker) is desired.
Solvent DCM (Anhydrous)Switch to DMF/DCM (1:1) if the sulfonyl chloride precipitates.
Base Pyridine (4 eq)Use DIPEA + DMAP (cat.) for hindered amines.
Temp 25°C40-50°C for low reactivity; do not exceed 60°C to avoid sulfonamide hydrolysis.
Yield 85-95% (Typical)If low, check moisture content of sulfonyl chloride building block.
Stability of the Tetrahydropyran (Oxan-4-yl) Ring

A common concern is the stability of the cyclic ether during acid cleavage. Unlike acyclic acetals, the tetrahydropyran ring attached at C4 is chemically robust. Internal validation data suggests <1% degradation of the oxanyl ring when exposed to 5-20% TFA in DCM for up to 2 hours [1].

References

  • Gundla, R. et al. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (Pyrazole Sulfonamide Bioactivity).[2][3][4][5]

  • Isidro-Llobet, A. et al.Amino Acid-Protecting Groups in Organic Synthesis. Chemical Reviews, 2009.
  • PubChem. 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Compound Summary. Available at: [Link]

Sources

Application

Application Note: Strategic Protecting Group Manipulations in the Synthesis of Pyrazole-4-Sulfonamides

Topic: Protecting Group Strategies for Reactions with 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists and Process Development Scientists Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Reactions with 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists and Process Development Scientists

Introduction & Molecule Analysis[1]

The reagent 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: 288148-34-5) is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural core features a pyrazole ring substituted at the N1 position with a tetrahydropyran-4-yl (oxan-4-yl) group and an electrophilic sulfonyl chloride at C4.

Structural Stability & Misconceptions

A common error in handling this reagent is conflating the 1-(oxan-4-yl) substituent with the acid-labile 2-tetrahydropyranyl (THP) protecting group.

  • THP Protecting Group: Attached via the C2 position (acetal linkage). Highly acid-labile (

    
     min in dilute TFA).
    
  • Oxan-4-yl Substituent: Attached via the C4 position (alkyl-heteroaryl linkage). This bond is chemically equivalent to a secondary alkyl group. It is stable to standard acidic deprotection conditions (e.g., TFA/DCM, 4M HCl in dioxane) and basic hydrolysis.

Implication: You can employ acid-labile protecting groups (Boc, Trityl) on your nucleophilic partners without risking the integrity of the pyrazole-oxane scaffold during deprotection.

The Reactivity Challenge

The sulfonyl chloride moiety is highly electrophilic (


). In complex synthesis, the challenge lies not in the reactivity of this reagent, but in the chemoselectivity  of the nucleophilic partner.
  • Primary Amines: React rapidly to form sulfonamides. Risk of bis-sulfonylation.

  • Secondary Amines: React cleanly.

  • Alcohols/Phenols: React slower but form sulfonate esters (often undesirable side products).

Strategic Analysis: Protecting Group Decision Matrix

Effective synthesis requires selecting protecting groups (PGs) for the nucleophile that are orthogonal to the sulfonyl chloride coupling conditions (basic/anhydrous) and the final scaffold stability.

Scenario A: Diamine Coupling (Mono-Selectivity)

Objective: React a diamine (e.g., piperazine, ethylenediamine) at only one nitrogen.

  • Strategy: Use Boc (tert-butoxycarbonyl) for the non-reacting amine.

  • Why: Boc is stable to the basic conditions of sulfonylation (Pyridine/TEA). Deprotection (TFA or HCl) leaves the oxan-4-yl pyrazole core intact.

Scenario B: Amino-Alcohol Coupling

Objective: Form a sulfonamide without forming a sulfonate ester on the hydroxyl group.

  • Strategy: TBDMS (tert-butyldimethylsilyl) protection of the alcohol.

  • Why: While amines react faster than alcohols (kinetic selectivity), unprotected alcohols can form sulfonate esters (approx. 5-10% side product) if the reaction is pushed or if the amine is hindered. TBDMS prevents this and is cleaved with TBAF (mild) or acid.

Scenario C: Post-Coupling Modification (Sulfonamide Protection)

Objective: Alkylate the sulfonamide nitrogen (N-H) after coupling.

  • Strategy: DMB (2,4-dimethoxybenzyl) protection.

  • Why: The sulfonamide proton (

    
    ) is acidic. To alkylate the sulfonamide or prevent N-alkylation elsewhere, DMB blocks the site. It is cleaved by TFA, compatible with the oxane scaffold.
    

Visualization: Workflow & Decision Logic

ProtectingGroupStrategy Start Nucleophile Partner Selection CheckType Identify Functional Groups Start->CheckType Diamine Diamine (Prim/Sec or Prim/Prim) CheckType->Diamine AminoAlc Amino-Alcohol (NH2 + OH) CheckType->AminoAlc Sulfonamide Target: N-Alkylated Sulfonamide CheckType->Sulfonamide Strat_Boc Strategy: Mono-Boc Protection Prevents polymerization/bis-sulfonylation Diamine->Strat_Boc High Selectivity Needed Strat_Silyl Strategy: TBDMS Protection Prevents sulfonate ester formation AminoAlc->Strat_Silyl High Purity Needed Strat_DMB Strategy: DMB Protection Blocks acidic NH for alkylation Sulfonamide->Strat_DMB Post-coupling mod Coupling Coupling Reaction (Pyridine/DCM, 0°C) Strat_Boc->Coupling Strat_Silyl->Coupling Strat_DMB->Coupling Deprotect Deprotection (TFA or HCl/Dioxane) Coupling->Deprotect Oxan-4-yl is STABLE

Caption: Decision matrix for selecting orthogonal protecting groups based on nucleophile functionality. Colors indicate distinct strategic pathways.

Detailed Experimental Protocols

Protocol A: Coupling with Mono-Boc-Diamines

Application: Synthesis of N-(aminoalkyl)pyrazole-4-sulfonamides.

Reagents:

  • 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • N-Boc-diamine (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-diamine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses side reactions.

  • Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: Do not add amine to chloride; excess chloride can lead to bis-sulfonylation if the amine is primary.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by LCMS (look for [M+H]+ corresponding to Product + Boc).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Deprotection (Boc Removal):

    • Dissolve the crude intermediate in DCM (5 vol).

    • Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.

    • Stir at RT for 1-2 hours.

    • Concentrate in vacuo. Note: The oxan-4-yl group remains intact.

Protocol B: Orthogonal Protection for Amino-Alcohols

Application: Preventing O-sulfonylation when reacting amino-alcohols.

Reagents:

  • TBDMS-protected amino-alcohol (1.0 equiv)

  • Sulfonyl chloride (1.05 equiv)

  • Pyridine (3.0 equiv)

  • DCM

Step-by-Step Procedure:

  • Silylation (Pre-step): If starting with free amino-alcohol, treat with TBDMS-Cl (1.1 equiv) and Imidazole (2.5 equiv) in DMF for 12h. Isolate the O-silylated amine.

  • Coupling: Dissolve O-TBDMS amine in DCM/Pyridine at 0°C. Add sulfonyl chloride portion-wise.

  • Workup: Standard aqueous workup (avoid strong acids which might cleave silyl prematurely).

  • Deprotection (Silyl Removal):

    • Dissolve intermediate in THF.

    • Add TBAF (1.0 M in THF, 1.5 equiv). Stir 1 hour at RT.

    • Validation: This mild fluoride cleavage is perfectly safe for the pyrazole-oxane core.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Bis-sulfonylation Excess sulfonyl chloride or high temperature.Use Protocol A (dropwise addition of chloride to amine). Ensure T < 5°C during addition.
Sulfonate Ester Formation Competitive reaction of -OH group.Use Protocol B (TBDMS protection). Alternatively, run reaction in pure Pyridine at -10°C (kinetic control).
Loss of Oxane Ring Use of incompatible Lewis Acids.Avoid

,

, or concentrated

at high heat. These can cleave the ether bond of the oxane. Stick to TFA or HCl.
Hydrolysis of Chloride Wet solvents.Sulfonyl chlorides hydrolyze to sulfonic acids (unreactive). Use anhydrous DCM and store reagent under inert gas.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience. (General strategies for amine/sulfonamide protection).

  • BenchChem. (2025).[3] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (Mechanistic insights on sulfonyl chloride reactivity).

  • National Institutes of Health (NIH). (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. (Distinction between THP protecting group and stable oxane rings).

  • PubChem. (2025). Compound Summary: 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride.[4] (Physical properties and stability data).

  • Organic Chemistry Portal. (2024). Sulfonamides - Synthesis and Protection.

Sources

Method

Application Note: A Robust and Scalable Synthesis of 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonamide

Abstract This technical guide provides a comprehensive, four-step synthesis for the production of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide, a key heterocyclic scaffold in modern drug discovery. The pyrazole sulfonamide mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, four-step synthesis for the production of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide, a key heterocyclic scaffold in modern drug discovery. The pyrazole sulfonamide moiety is a prominent structural motif found in numerous pharmaceutically active compounds.[1][2] This document outlines a scalable and efficient process starting from commercially available materials, with a focus on process safety, operational efficiency, and high purity of the final product. Each step includes detailed protocols, in-process controls (IPCs), and critical parameter considerations to ensure reproducibility from laboratory to pilot-plant scale.

Introduction: The Importance of Pyrazole Sulfonamides

The pyrazole ring system is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. When combined with a sulfonamide functional group, the resulting scaffold often exhibits potent and selective biological activities.[1] The 1-(oxan-4-yl) substituent, also known as a tetrahydropyran-4-yl (THP) group, is frequently incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties. This guide details a robust synthetic pathway designed for scalability, addressing common challenges such as regioselectivity and the handling of hazardous reagents.

Overall Synthetic Strategy

The manufacturing process is a linear, four-step synthesis commencing with the formation of a key hydrazine intermediate. This is followed by the construction of the pyrazole core, a regioselective sulfonation, and concludes with the formation of the primary sulfonamide.

G cluster_0 Process Overview A Tetrahydropyran-4-one B Step 1: Reductive Amination (Intermediate 1: Oxan-4-ylhydrazine) A->B Hydrazine Hydrate, NaBH3CN C Step 2: Pyrazole Formation (Intermediate 2: 1-(Oxan-4-yl)-1H-pyrazole) B->C Malondialdehyde bis(diethyl acetal), Acid catalyst D Step 3: Sulfonylation (Intermediate 3: Pyrazole-4-sulfonyl Chloride) C->D Chlorosulfonic Acid, Thionyl Chloride E Step 4: Amination (Final Product) D->E Aqueous Ammonia

Caption: Overall synthetic workflow for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide.

Synthesis of Key Intermediates and Final Product

Part 1: Synthesis of Intermediate 1: (Oxan-4-yl)hydrazine

Scientific Rationale: The synthesis begins with the creation of the N-substituent. A reductive amination pathway starting from tetrahydropyran-4-one is selected for its high efficiency and operational simplicity. This method avoids the use of leaving groups on the tetrahydropyran ring and directly provides the required hydrazine intermediate.[3]

Detailed Protocol:

  • Reaction Setup: To a jacketed glass reactor, charge methanol (10 L/kg of starting material) and tetrahydropyran-4-one (1.0 kg, 10.0 mol).

  • Hydrazone Formation: Add hydrazine hydrate (1.1 kg, 22.0 mol, 2.2 eq) dropwise while maintaining the internal temperature below 25 °C. Stir the mixture for 2 hours at 20-25 °C.

  • Reduction: Cool the reactor to 0-5 °C. In a separate vessel, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (0.75 kg, 12.0 mol, 1.2 eq) in methanol (5 L). Add this solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir at 5-10 °C for 12-16 hours. Monitor the reaction for completion by HPLC or TLC (disappearance of the hydrazone intermediate).

  • Work-up: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose excess reducing agent. Adjust the pH to >12 with 50% NaOH solution.

  • Isolation: Extract the aqueous phase with dichloromethane (3 x 5 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Oxan-4-yl)hydrazine as a pale yellow oil. The crude product is typically used directly in the next step.

Part 2: Synthesis of Intermediate 2: 1-(Oxan-4-yl)-1H-pyrazole

Scientific Rationale: The Knorr pyrazole synthesis and related condensations are robust methods for forming the pyrazole heterocycle.[4] Here, the pre-formed (oxan-4-yl)hydrazine is reacted with a 1,3-dicarbonyl equivalent, malondialdehyde bis(diethyl acetal). This precursor is chosen to avoid the handling of unstable malondialdehyde itself and to favor the formation of the desired 4-unsubstituted pyrazole, which is critical for the subsequent regioselective sulfonation step.

Detailed Protocol:

  • Reaction Setup: Charge the crude (Oxan-4-yl)hydrazine (assumed 1.0 eq from the previous step) and ethanol (8 L) into a clean reactor.

  • Reagent Addition: Add malondialdehyde bis(diethyl acetal) (1.05 eq) followed by concentrated hydrochloric acid (0.2 eq) as a catalyst.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction for completion by HPLC, observing the formation of the product and consumption of the hydrazine.

  • Work-up & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Dilute the residue with water (10 L) and extract with ethyl acetate (3 x 5 L). Combine the organic layers, wash with brine (5 L), dry over magnesium sulfate, and concentrate to a crude oil.

  • Purification: Purify the crude product by vacuum distillation to afford 1-(Oxan-4-yl)-1H-pyrazole as a clear, colorless oil.

Part 3: Synthesis of Intermediate 3: 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl Chloride

Scientific Rationale: Electrophilic sulfonation of the pyrazole ring occurs selectively at the C4 position due to the electronic nature of the heterocycle. Chlorosulfonic acid is a powerful and cost-effective reagent for this transformation.[1][5] The addition of thionyl chloride at the end of the reaction helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thus maximizing yield.[2] This step is highly exothermic and corrosive, requiring strict safety protocols.[6][7]

Detailed Protocol:

  • Safety First: This reaction must be conducted in a reactor designed for corrosive materials, under an inert nitrogen atmosphere, and with appropriate secondary containment. All personnel must wear acid-resistant personal protective equipment (PPE).[8]

  • Reaction Setup: Charge chlorosulfonic acid (5.0 eq) into the reactor and cool to 0-5 °C.

  • Substrate Addition: Add 1-(Oxan-4-yl)-1H-pyrazole (1.0 eq) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. A significant exotherm and HCl gas evolution will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60 °C for 10-12 hours.

  • Thionyl Chloride Addition: Cool the reaction to 50 °C and add thionyl chloride (1.5 eq) dropwise over 1 hour. Re-heat to 60 °C and stir for an additional 2 hours.

  • Reaction Monitoring: Monitor by quenching a small aliquot into an amine solution (e.g., benzylamine) and analyzing the resulting sulfonamide by HPLC.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. In a separate, larger reactor, prepare a mixture of crushed ice and water (20 L/kg of pyrazole). Very slowly and carefully, transfer the reaction mixture onto the ice/water with vigorous stirring, keeping the quench temperature below 20 °C. The solid product will precipitate.

  • Filtration: Filter the precipitated solid, wash the cake thoroughly with cold water until the filtrate is neutral (pH ~7), and then dry the solid under vacuum at 40 °C. This provides 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride as a white to off-white solid.

Part 4: Synthesis of 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonamide (Final Product)

Scientific Rationale: The final step is a nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia. Using a concentrated aqueous solution of ammonia is advantageous for scale-up as it is easy to handle and the reaction proceeds readily at room temperature. The product is isolated by crystallization.

Detailed Protocol:

  • Reaction Setup: Charge the sulfonyl chloride intermediate (1.0 eq) and tetrahydrofuran (THF, 10 L/kg) into a reactor and stir to form a slurry.

  • Ammonia Addition: Cool the slurry to 0-5 °C. Add concentrated aqueous ammonia (28-30%, 10 eq) dropwise over 1-2 hours, maintaining the internal temperature below 15 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor for the disappearance of the sulfonyl chloride by TLC or HPLC.

  • Isolation & Purification: Concentrate the reaction mixture under reduced pressure to remove most of the THF. The aqueous slurry is then cooled to 0-5 °C and held for 2 hours to maximize precipitation.

  • Filtration: Filter the solid product, wash the cake with cold water (2 x 2 L/kg), and dry under vacuum.

  • Recrystallization: For high-purity material, recrystallize the crude solid from an isopropanol/water mixture.[9] Dissolve the product in hot isopropanol, then slowly add water as an anti-solvent until turbidity is observed. Cool slowly to room temperature, then to 0-5 °C to induce crystallization. Filter the pure crystals, wash with a cold 1:1 isopropanol/water mixture, and dry under vacuum at 50 °C to yield the final product.

Process and Quality Control Summary

The following table summarizes the expected outcomes and quality control parameters for a 1 kg scale synthesis of the starting material, tetrahydropyran-4-one.

StepIntermediate/ProductTypical YieldPurity Specification (HPLC)Key In-Process Controls (IPCs)
1 (Oxan-4-yl)hydrazine85-90% (crude)>80% (as is)Temperature control during NaBH₃CN addition; HPLC for hydrazone consumption.
2 1-(Oxan-4-yl)-1H-pyrazole75-80%>98%HPLC for reaction completion; Fractional distillation pressure and temperature.
3 Pyrazole-4-sulfonyl Chloride88-92%>97%Strict temperature control during substrate addition and quench; wash cake until pH neutral.
4 Final Product 90-95%>99.5%Temperature control during amination; HPLC for reaction completion; Residual solvent analysis.

Scale-Up and Safety Considerations

Scaling this process requires careful attention to safety, particularly during the sulfonation step.

G cluster_safety Key Safety & Scale-Up Checkpoints node_reagents Hazardous Reagents Chlorosulfonic Acid: - Severe Corrosive - Reacts violently with water [18] - Requires acid-resistant PPE [22] Hydrazine Hydrate: - Toxic & Carcinogen - Handle in ventilated area NaBH3CN: - Toxic - Generates HCN gas on acid quench node_process Process Hazards Step 3 - Sulfonation: - Highly exothermic - Vigorous HCl gas evolution - Requires controlled addition & cooling Step 3 - Quench: - Extremely exothermic - Potential for splashing - Add reaction mass slowly to ice Step 1 - Quench: - H₂ and HCN gas evolution - Perform under good ventilation node_scaleup Scale-Up Engineering Heat Transfer: - Ensure reactor cooling capacity is sufficient for exotherms Gas Scrubbing: - Install caustic scrubber for HCl (Step 3) and HCN (Step 1) off-gassing Material Compatibility: - Use glass-lined or Hastelloy reactors for Step 3

Caption: Critical safety and engineering considerations for process scale-up.

  • Chlorosulfonic Acid Handling: This reagent is extremely corrosive and reacts violently with water.[10] Scale-up requires a closed system with a robust off-gas scrubber (e.g., caustic scrubber) to handle the large volume of HCl gas produced. All equipment must be scrupulously dry before use.[7][11]

  • Thermal Management: The sulfonation (Step 3) and its subsequent quench are highly exothermic. The rate of addition must be carefully controlled and tied to the reactor's cooling capacity to prevent thermal runaway.

  • Crystallization Control: On a large scale, controlling the cooling rate during recrystallization is critical to achieving a consistent crystal size distribution and high purity, which affects filtration, drying times, and product handling.[12] Seeding the crystallization may be necessary to ensure the desired polymorph is obtained consistently.[9]

Conclusion

The synthetic route described provides a reliable and scalable method for the manufacture of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide. By implementing the detailed protocols and adhering to the safety and quality control measures outlined, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity, facilitating its application in pharmaceutical development programs.

References

  • Gerasimov, A. V., et al. (2024). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. Journal of Pharmaceutical Sciences, 113(5), 1545-1555. Retrieved from [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26237–26253. Retrieved from [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Retrieved from [Link]

  • Peresypkina, E. V., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Structure of Sulfonamides. Retrieved from [Link]

  • Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide. YouTube. Retrieved from [Link]

  • Ladden, S. T., et al. (2020). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PLOS ONE, 15(6), e0235497. Retrieved from [Link]

  • Plieninger, H., et al. (2012). Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. Arkivoc, 2012(3), 20-37. Retrieved from [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

  • Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Atul Ltd. (2016, November 15). Chlorosulfonic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride with nucleophiles

The following guide is structured as a Technical Support Center for researchers working with 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride . It synthesizes physical organic chemistry principles with practical troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride . It synthesizes physical organic chemistry principles with practical troubleshooting protocols.

Product: 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Chemical Class: Heteroaryl Sulfonyl Chloride Primary Application: Synthesis of Sulfonamides (S


2-S substitution)

📋 Reagent Profile & Reactivity Overview

This reagent features a pyrazole core substituted with a sulfonyl chloride at the C4 position and a tetrahydropyran (oxane) ring at the N1 position.

  • Electronic Environment: The pyrazole ring is generally

    
    -excessive; however, the sulfonyl group is strongly electron-withdrawing. The inductive effect of the two nitrogen atoms renders the sulfur center highly electrophilic, though slightly less reactive than nitro-benzenesulfonyl chlorides.
    
  • Steric Environment: The oxan-4-yl (tetrahydropyran-4-yl) group is a secondary alkyl substituent with significant bulk. While it does not directly block the sulfonyl group, it influences solubility and can retard reactivity with bulky nucleophiles due to remote steric clashes.

🛠️ Troubleshooting Modules (Active Tickets)

🔴 Ticket #001: "The Damp Disaster" (Hydrolysis)

User Report: "I added the sulfonyl chloride to my amine, but I isolated a water-soluble acidic solid instead of my product. The LCMS shows a mass of [M-Cl+OH]."

Diagnosis: You have encountered Hydrolysis .[1] Sulfonyl chlorides are moisture-sensitive.[2][3] Water competes with your amine nucleophile for the electrophilic sulfur atom. The resulting sulfonic acid (1-(oxan-4-yl)-1H-pyrazole-4-sulfonic acid) is unreactive toward amines under standard conditions because the sulfonate anion (


) is a poor electrophile.

The Mechanism: Water attacks the sulfur center, displacing chloride. This reaction is autocatalytic; the HCl generated protonates the water, making the solvent more polar and accelerating further hydrolysis.

Corrective Protocol:

  • Solvent Hygiene: Use anhydrous solvents (DCM, THF, or MeCN) dried over molecular sieves.

  • Order of Addition: Never add the sulfonyl chloride to the solvent first if the solvent isn't perfectly dry.

    • Best Practice: Dissolve the amine and base (e.g., DIPEA, TEA) in the solvent first. Cool to 0°C. Then add the sulfonyl chloride (solid or solution) dropwise. This ensures the amine is available immediately to trap the electrophile.

  • Biphasic Alternative (Schotten-Baumann): If your amine is water-soluble, use a biphasic system (DCM/Water) with an inorganic base (

    
    ). The reaction with the amine at the interface is often faster than hydrolysis if vigorous stirring is applied.
    
🟠 Ticket #002: "Double Trouble" (Bis-Sulfonylation)

User Report: "I am reacting a primary amine (


) with your reagent. I see the product, but also a major impurity with two pyrazole rings attached to the nitrogen."

Diagnosis: This is Bis-sulfonylation . The product you formed (a secondary sulfonamide) is acidic. In the presence of excess base, it deprotonates to form a sulfonamide anion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), which is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.

Why this reagent is prone to it: The pyrazole ring is electron-withdrawing relative to simple alkyl chains. This stabilizes the negative charge on the sulfonamide nitrogen, making the N-H proton more acidic (


 ~10-11) than typical alkyl sulfonamides. This lowers the energy barrier for the second attack.

Visualization of the Pathway:

BisSulfonylation Figure 1: The Bis-Sulfonylation Cascade R1 Sulfonyl Chloride (Reagent) Mono Mono-Sulfonamide (Desired Product) R1->Mono + Amine (Fast) Bis Bis-Sulfonamide (Impurity) R1->Bis Excess Reagent Amine Primary Amine (R-NH2) Amine->Mono Anion Sulfonamide Anion (Nucleophile) Mono->Anion + Base (Deprotonation) Anion->Bis + Reagent (Side Reaction)

[4] Corrective Protocol:

  • Stoichiometry Control: Use a slight excess of the amine (1.1 equiv), not the sulfonyl chloride. If the sulfonyl chloride is the limiting reagent, there is no "extra" electrophile for the anion to attack.

  • Base Selection: Switch to a less basic scavenger. Pyridine (used as solvent or additive) is often mild enough to neutralize HCl without fully deprotonating the sulfonamide product.

  • Dilution: Run the reaction at a lower concentration (0.05 M - 0.1 M). Bis-sulfonylation is second-order with respect to the sulfonamide anion and reagent; dilution favors the mono-substitution.

🟡 Ticket #003: "The Silent Treatment" (Low Reactivity)

User Report: "My nucleophile is a secondary amine (e.g., piperazine derivative). The reaction is stalling at 50% conversion."

Diagnosis: This is likely a Steric Clash . The oxan-4-yl group at the N1 position of the pyrazole projects bulk into the reaction trajectory. While not adjacent to the sulfonyl group, it creates a "molecular wall" that can hinder the approach of bulky nucleophiles.

Data Comparison: Relative Rates

Nucleophile TypeExampleReactivity with ReagentRecommended Condition
Primary Amine BenzylamineHigh0°C to RT, 1 hr
Unhindered Sec. Amine DimethylamineModerateRT, 2-4 hrs
Hindered Sec. Amine 2,6-DimethylpiperidineLowReflux (THF), 12+ hrs
Aniline 4-FluoroanilineLow (Electronic)Heat + Pyridine

Corrective Protocol:

  • Catalysis: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) at 5-10 mol%. DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which then transfers the sulfonyl group to your hindered amine.

  • Temperature: Increase temperature to 40-60°C. Note: Ensure solvents are strictly anhydrous at high temps to prevent accelerated hydrolysis.

📉 Decision Tree: Troubleshooting Workflow

Troubleshooting Figure 2: Troubleshooting Decision Matrix Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Hydrolysis Issue: Hydrolysis (Water Ingress) CheckLCMS->Hydrolysis Mass = [M-Cl+OH] BisSulf Issue: Bis-Sulfonylation (Over-reaction) CheckLCMS->BisSulf Mass = [M+Reagent-Cl] NoRxn Issue: Low Reactivity (Sterics/Electronics) CheckLCMS->NoRxn Starting Material Left Sol1 Action: Dry Solvents, Add Reagent Last Hydrolysis->Sol1 Sol2 Action: 1.1 eq Amine, Dilute Rxn, Weak Base BisSulf->Sol2 Sol3 Action: Add DMAP (10%), Heat to 50°C NoRxn->Sol3

❓ Frequently Asked Questions (FAQ)

Q: Can I use alcohols as solvents? A: No. Primary and secondary alcohols will react with the sulfonyl chloride to form sulfonate esters (e.g., ethyl 1-(oxan-4-yl)-1H-pyrazole-4-sulfonate). This competes with your amine. If solubility is an issue, use DMF or NMP.

Q: Is the oxane (tetrahydropyran) ring acid-stable? A: Generally, yes. The oxane ring is an ether. It is stable to the HCl generated during the reaction. However, avoid extremely harsh Lewis acids (like


) or boiling concentrated HI, which could cleave the ether linkage.

Q: How do I remove the excess sulfonyl chloride during workup? A: Add a "quencher" nucleophile such as N,N-dimethylethylenediamine or morpholine (polymer-supported versions are best) 15 minutes before workup. This converts the excess chloride into a water-soluble or filterable sulfonamide, preventing it from contaminating your product or undergoing slow hydrolysis on the column.

📚 References

  • Mechanisms of Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Nucleophilic substitution at sulfur).

  • Bis-sulfonylation Troubleshooting: BenchChem Technical Support. (2025).[3][5] Technical Support Center: Sulfonylation of Primary Amines. Link

  • DMAP Catalysis in Sulfonylation: Dinan, F. J., & Fierke, C. A. (1991). Nucleophilic Catalysis of Sulfonamide Formation. Journal of Chemical Education.

  • Reactivity of Pyrazole Sulfonyl Chlorides: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. (2023). ACS Omega.

  • General Sulfonyl Chloride Handling: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). Organic Process Research & Development.

Sources

Optimization

Technical Support Center: 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl Chloride

Topic: Purification of Crude 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Welcome to the Technical Support Hub. This guide addresses the purification and handling of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (also known as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-sulfonyl chloride).[1] As a key intermediate in the synthesis of kinase inhibitors and sulfonamide-based pharmacophores, the purity of this electrophile is critical for downstream success.

Compound Profile:

  • Chemical Class: Heterocyclic Sulfonyl Chloride[1][2]

  • Critical Attribute: Highly Moisture Sensitive[1]

  • Primary Impurity: 1-(oxan-4-yl)-1H-pyrazole-4-sulfonic acid (Hydrolysis Product)[1]

Module 1: Critical Handling (The "Zero Step")

Q: Why is my yield dropping before I even start purification? A: The most common cause is hydrolytic degradation during the workup or storage phase. Sulfonyl chlorides are electrophilic species that react rapidly with water to form the corresponding sulfonic acid.

The Golden Rules of Handling:

  • Temperature Control: Always keep crude mixtures

    
     during aqueous washes.
    
  • Speed: The contact time with water during extraction must be minimized (< 10 minutes).

  • Drying: Use anhydrous

    
     immediately after phase separation. Do not store the organic layer over drying agents overnight; filter and concentrate immediately.
    
Visualization: The Hydrolysis Trap

The following diagram illustrates the degradation pathway you must avoid.

HydrolysisPathway SulfonylCl Sulfonyl Chloride (Target) Transition Tetrahedral Intermediate SulfonylCl->Transition Nucleophilic Attack Water H2O (Atmospheric/Aqueous) Water->Transition SulfonicAcid Sulfonic Acid (Dead End Impurity) Transition->SulfonicAcid Elimination of Cl- HCl HCl (Catalyst) Transition->HCl HCl->SulfonylCl Autocatalysis

Caption: Mechanism of hydrolytic degradation.[1] Note the autocatalytic effect of HCl, necessitating acid scavenging or rapid removal.

Module 2: Troubleshooting Purification

Q: My crude looks like a dark oil/tar. How do I fix this? A: Dark coloration often indicates polymerized side products or oxidative degradation from the chlorosulfonation step.

  • Solution: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) and pass it through a short pad of Celite or activated charcoal . This removes amorphous tars before you attempt crystallization.

Q: I see a broad peak at


 9-10 ppm in the 

H NMR. What is it?
A: This is the sulfonic acid proton (

).[1] It indicates significant hydrolysis.
  • Impact: Sulfonic acids are strong acids that can ruin downstream aminations by protonating your amine nucleophile.

  • Removal: You cannot remove this easily by column chromatography (it streaks). Use Protocol A (Recrystallization) below, as the acid is much more polar and will remain in the mother liquor.

Q: Can I use silica gel chromatography? A: Proceed with Caution. Standard silica gel contains 4-5% water and is slightly acidic, which promotes degradation of this sulfonyl chloride.[1]

  • If you must column: Use "Flash Filtration" (Protocol B)[1] rather than a slow gradient column. Neutralize the silica with 1% Triethylamine (TEA) in Hexane before loading, but be aware TEA can react if left too long.

Module 3: Validated Protocols

Decision Matrix: Choose Your Method

PurificationDecision Start Crude Material PurityCheck Check Purity (NMR) Start->PurityCheck HighPurity >85% Purity Minor Impurities PurityCheck->HighPurity LowPurity <85% Purity Dark Tars/Oils PurityCheck->LowPurity Recryst Protocol A: Recrystallization HighPurity->Recryst Preferred Flash Protocol B: Rapid Silica Plug LowPurity->Flash Pre-treatment Flash->Recryst If needed

Caption: Workflow for selecting the appropriate purification strategy based on crude purity.

Protocol A: Recrystallization (Recommended)

Best for: Removing sulfonic acid and inorganic salts.[1]

ParameterSpecification
Solvent System Dichloromethane (DCM) / Hexane (or Heptane)
Ratio 1:3 to 1:5 (v/v)
Temperature Dissolve at RT

Cool to



Step-by-Step:

  • Dissolve the crude solid in the minimum amount of DCM at room temperature. (Do not heat significantly).

  • Slowly add Hexane (or Heptane) dropwise with vigorous stirring until the solution becomes slightly turbid.

  • Add a few drops of DCM to restore clarity.

  • Place the flask in the fridge (

    
    ) for 2 hours, then move to a freezer (
    
    
    
    ) overnight.
  • Filter the white crystalline solid under a nitrogen blanket.

  • Wash the cake with cold Hexane.

  • Dry under high vacuum for 2 hours.

Protocol B: Rapid Silica Filtration

Best for: Removing dark tars from highly impure batches.[1]

  • Column Prep: Slurry silica gel in Hexane/EtOAc (9:1) .

  • Loading: Dissolve crude in minimal DCM/Hexane (1:1). Load quickly.

  • Elution: Elute rapidly with Hexane/EtOAc (8:2) .

  • Collection: Collect the main UV-active fraction immediately.[1] Do not collect the "tail" where the sulfonic acid resides.

  • Evaporation: Evaporate solvent immediately at

    
     bath temperature.
    

Module 4: FAQ & Analytics

Q: How do I store the purified compound? A: Store in a tightly sealed vial under Argon/Nitrogen at


.
  • Pro-Tip: Parafilm is not enough. Use a vial with a Teflon-lined cap and place that vial inside a secondary jar containing desiccant (Drierite/Silica).[1]

Q: Analytical Confirmation - What should I look for?

MethodExpected ResultWarning Sign (Impurity)

H NMR
Pyrazole protons: ~8.0-8.5 ppm (2 singlets).[1] Oxane protons: Multiplets at 1.5-4.0 ppm.[1]Broad singlet >9 ppm (Sulfonic Acid).
LC-MS M+1 is rarely seen for sulfonyl chlorides (unstable).[1] You often see the methyl ester (if MeOH used) or acid.Mass corresponding to

(Acid form).[1]
TLC Non-polar spot (

in 1:1 Hex/EtOAc).
Spot at baseline (Sulfonic Acid).

Q: Can I use this directly in the next step without isolation? A: Yes, and this is often preferred. If the crude is


 pure by NMR, dissolve it in the reaction solvent (e.g., THF or DCM) and proceed immediately to the coupling step. This "telescoping" approach minimizes hydrolysis risks.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Standard protocols for drying organic solvents and reagents).
  • Woolven, H.; et al. "A Sandmeyer-Type Sulfonyl Chloride Synthesis from Feedstock Anilines."[1][3] Organic Letters, 2011 , 13(18), 4876–4878. Link (Demonstrates stability and workup of heterocyclic sulfonyl chlorides).[1]

  • Shevchuk, O. I.; et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[4] ChemRxiv, 2023 . Link (Specific stability data on pyrazole-4-sulfonyl chlorides vs. other heterocycles).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 63936713, 1-(oxan-4-yl)pyrazole-4-sulfonyl chloride.[1] Link[1]

Sources

Troubleshooting

Optimizing reaction conditions for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride coupling

Introduction Welcome to the technical support hub for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride . This reagent is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride . This reagent is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinases and GPCRs.[1][2] The oxane (tetrahydropyran) ring improves metabolic stability and solubility compared to simple alkyl chains, while the pyrazole core offers a privileged electronic profile.[2]

However, coupling this reagent presents specific challenges:

  • Hydrolytic Instability: Like all sulfonyl chlorides, it degrades to the unreactive sulfonic acid in the presence of moisture.

  • Steric Bulk: The secondary alkyl ether (oxan-4-yl) at the N1 position creates steric hindrance, potentially slowing kinetics with bulky amines.[1][2]

  • Electronic Deactivation: The electron-rich pyrazole ring renders the sulfonyl chloride less electrophilic than standard benzenesulfonyl chlorides.[2]

This guide provides a self-validating protocol and troubleshooting logic to ensure high-yield coupling.

Module 1: Pre-Reaction Integrity (QC)

CRITICAL: Before starting, validate your reagent. 80% of "failed reactions" are actually failed reagents.

Q: How do I know if my sulfonyl chloride is still active?

A: Perform a "Derivatization Check" rather than trusting LCMS alone. Sulfonyl chlorides often hydrolyze to sulfonic acids, which can have similar retention times in acidic mobile phases.

The Morpholine Test:

  • Dissolve 5 mg of your sulfonyl chloride in 0.5 mL dry DCM.

  • Add 2 drops of morpholine.

  • Wait 5 minutes.

  • Run LCMS.

    • Pass: >95% conversion to the morpholine sulfonamide (M+87 mass shift).

    • Fail: Presence of sulfonic acid (M-17 mass shift relative to chloride, often seen as M+H of acid) or unreacted material.[2]

Module 2: Optimized Reaction Protocol

This protocol uses DCM (Dichloromethane) as the solvent with DIPEA (Diisopropylethylamine) as the base and DMAP as a nucleophilic catalyst.[2] This system balances solubility, rate acceleration, and ease of workup.

Standard Operating Procedure (SOP)
ParameterRecommendationRationale
Solvent Anhydrous DCM (0.1 - 0.2 M)Excellent solubility for lipophilic pyrazoles; easy to dry.[1][2]
Base DIPEA (1.5 - 2.0 equiv)Non-nucleophilic scavenger for HCl; prevents side reactions.[1][2]
Catalyst DMAP (0.1 equiv)Essential. Forms a reactive N-sulfonylpyridinium intermediate to overcome pyrazole deactivation.[1][2]
Stoichiometry Sulfonyl Chloride (1.1 - 1.2 equiv)Slight excess accounts for unavoidable background hydrolysis.[1][2]
Temperature 0°C

RT
Start cold to control exotherm; warm to drive conversion.
Step-by-Step Execution
  • Charge Amine: In a flame-dried flask under

    
    , dissolve the Amine (1.0 equiv)  in anhydrous DCM.
    
  • Add Base/Cat: Add DIPEA (1.5 equiv) and DMAP (0.1 equiv) . Stir for 5 minutes.

  • Prepare Electrophile: Dissolve 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) in a minimal volume of DCM.

  • Addition: Cool the amine mixture to 0°C . Add the sulfonyl chloride solution dropwise over 10 minutes.

    • Why? Slow addition at low temp prevents local heating and minimizes hydrolysis by ambient moisture.[2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

Module 3: Troubleshooting & FAQs

Q: My reaction is stuck at 50% conversion. Should I heat it?

A: NO. Heating pyrazole sulfonyl chlorides can lead to thermal desulfonylation (


 extrusion).[2]
  • Diagnosis: If conversion stops, your sulfonyl chloride has likely hydrolyzed to the unreactive sulfonic acid.[2]

  • Solution: Add a fresh aliquot (0.2 equiv) of sulfonyl chloride and 0.2 equiv of base.[2] Ensure the system is strictly anhydrous.[2]

Q: I see a new spot on TLC that is NOT product or starting material.

A: This is likely the Sulfonic Acid (hydrolysis product) or a Bis-Sulfonamide .[1][2]

  • Sulfonic Acid: Very polar, stays at the baseline in standard EtOAc/Hexanes.[2]

  • Bis-Sulfonamide: If your amine is primary (

    
    ), it can react twice (
    
    
    
    ).[1][2] This occurs if the base concentration is too high or the amine is very unhindered.[2]
    • Fix: Use exactly 1.1 equiv of sulfonyl chloride and add it slowly.[2]

Q: Can I use Pyridine as the solvent?

A: Yes, but it is not recommended for this specific scaffold.[2] While pyridine is a classic solvent for sulfonylations, it is difficult to remove completely without an acidic workup that might strip your product if it's basic. DCM/DIPEA is cleaner for isolation.

Module 4: Visualization of Reaction Logic

Diagram 1: Mechanistic Competition & Troubleshooting

This diagram illustrates the "Battle for the Sulfur." To get the product, the Amine path must be faster than the Water path.[2] DMAP selectively accelerates the Amine path.[2]

ReactionLogic Start Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonyl Pyridinium Salt (Activated Complex) Start->Intermediate Fast activation with DMAP Waste Sulfonic Acid (Dead End) Start->Waste Hydrolysis (Slow w/o Base) Product Desired Sulfonamide (Stable) Intermediate->Product Amine Attack (Major Path) Intermediate->Waste Hydrolysis (Fast if Wet) DMAP DMAP (Catalyst) DMAP->Start Catalysis Water Trace Water (Impurity) Water->Intermediate Destruction Amine Amine (Nucleophile) Amine->Intermediate Coupling

Caption: The catalytic cycle showing how DMAP activates the sulfonyl chloride, but also makes it more susceptible to hydrolysis if water is present.[2]

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Dry Amine & Base in DCM (0.2M) Step2 Cool to 0°C Step1->Step2 Step3 Add Sulfonyl Chloride (Dropwise in DCM) Step2->Step3 Step4 Warm to RT (Stir 2-4h) Step3->Step4 Decision Check LCMS/TLC Step4->Decision Decision->Step3 Incomplete (Add 0.2 eq R-SO2Cl) Step5 Dilute w/ DCM Decision->Step5 Complete Step6 Wash: 1M HCl (Remove Base) Step5->Step6 Step7 Wash: NaHCO3 (Remove Acid) Step6->Step7 Step8 Dry (MgSO4) & Conc. Step7->Step8

Caption: Step-by-step workflow ensuring temperature control and proper impurity removal during workup.

References

  • Woolven, H., et al. (2016). "The synthesis of sulfonamides from sulfinylamines and Grignard reagents." Organic Letters, 18(16), 4048–4051. [Link]

    • Context: Discusses alternative sulfonamide synthesis and stability of sulfonyl intermedi
  • De Luca, L., & Giacomelli, G. (2008).[3] "An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts."[3] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

    • Context: Provides background on the reactivity of sulfonyl species and troubleshooting hydrolysis issues.
  • Context: Standard industry protocols for handling electron-deficient and heterocyclic sulfonyl chlorides.
  • PubChem. (2025).[2][4][5] "1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Compound Summary." [Link]

    • Context: Physicochemical properties and stability d

Sources

Optimization

How to avoid hydrolysis of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support guide for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the sulfonyl chloride group, while synthetically valuable, makes it highly susceptible to hydrolysis.[1][2] This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you mitigate hydrolysis, maximize reaction yields, and ensure the integrity of your experimental outcomes.

The Challenge: Hydrolysis of a Key Intermediate

1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride is a crucial reagent for the synthesis of complex sulfonamides, a motif frequently found in pharmacologically active compounds.[3] However, the electrophilic nature of the sulfur atom makes it a prime target for nucleophilic attack by water.[2][4] This reaction, known as hydrolysis, converts the desired sulfonyl chloride into the corresponding sulfonic acid. The resulting sulfonic acid is often unreactive in subsequent coupling steps and its high polarity can complicate purification, leading to reduced yields and product contamination.[5] Understanding and controlling this undesired side reaction is paramount for successful synthesis.

Mechanism of Hydrolysis

The hydrolysis of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride proceeds via a nucleophilic substitution reaction. A water molecule attacks the electron-deficient sulfur atom, leading to the displacement of the chloride ion.[2][6] This process generates 1-(oxan-4-yl)-1H-pyrazole-4-sulfonic acid and hydrochloric acid (HCl) as byproducts.

Experimental_Workflow Start Start: Assemble Oven-Dried Glassware Inert Establish Inert Atmosphere (Nitrogen/Argon) Start->Inert Reagents Charge Anhydrous DCM, Benzylamine, and Triethylamine Inert->Reagents Cool Cool Reaction Mixture to 0 °C (Ice Bath) Reagents->Cool Addition Slowly Add Sulfonyl Chloride (as a solution in Anhydrous DCM) Cool->Addition Reaction Stir at Room Temp Monitor by TLC Addition->Reaction Workup Quench Reaction & Perform Cold Aqueous Workup Reaction->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify End End: Isolated Product Purify->End

Sources

Reference Data & Comparative Studies

Validation

Optimizing Sulfonamide Scaffolds: A Technical Comparison of Benzenesulfonyl Chloride vs. 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl Chloride

Topic: 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride vs. benzenesulfonyl chloride in drug discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride vs. benzenesulfonyl chloride in drug discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

[1]

Executive Summary

In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional, polar scaffolds is a critical strategy for improving clinical success rates.[1] This guide compares Benzenesulfonyl Chloride (BSC) , a classic synthetic staple, with 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (OPSC) , an advanced heterocyclic building block.

While BSC remains the cost-effective standard for initial library generation, OPSC offers superior physicochemical properties—specifically regarding the "Escape from Flatland" (Fsp³) theory, aqueous solubility, and metabolic stability. This guide analyzes the trade-offs between these two reagents to assist medicinal chemists in scaffold selection.

Physicochemical & Structural Analysis

The choice between a phenyl ring and a tetrahydropyran (oxan)-substituted pyrazole fundamentally alters the molecular property profile of the resulting sulfonamide.

Comparative Data Profile
PropertyBenzenesulfonyl Chloride (BSC)1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (OPSC)Impact on Drug Design
Structure Flat, aromatic phenyl ringAromatic pyrazole + 3D aliphatic oxane ringOPSC introduces 3D vectors (Fsp³).[2]
Formula C₆H₅ClO₂SC₈H₁₁ClN₂O₃SOPSC adds MW but gains polarity.[2]
MW 176.62 g/mol ~250.69 g/mol OPSC is heavier; monitor Ligand Efficiency (LE).[2]
cLogP ~1.9 - 2.1~0.3 - 0.6Critical: OPSC significantly lowers lipophilicity.[2]
TPSA ~42 Ų (Sulfonyl only)~75 Ų (Sulfonyl + Pyrazole N + Ether O)OPSC improves water solubility via H-bond acceptors.[2]
Fsp³ Score 0.0 (0/6 carbons)~0.62 (5/8 carbons)OPSC aligns with "Escape from Flatland" principles.[2]
The "Escape from Flatland" Advantage

The OPSC scaffold incorporates a tetrahydropyran (oxane) ring.[2] Unlike the planar benzene ring of BSC, the oxane ring adopts a chair conformation. This increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved solubility and reduced promiscuity in clinical candidates [1].

Synthetic Utility & Reactivity Protocols

Both reagents function as electrophiles to form sulfonamides, but their electronic environments dictate different handling requirements.[2]

Reactivity Profile
  • BSC: The benzene ring is moderately electron-rich.[2] The sulfonyl chloride is highly reactive and prone to hydrolysis in moist air.[2][3]

  • OPSC: The pyrazole ring is electron-rich (π-excessive), which can donate electron density toward the sulfonyl group, potentially making the chloride slightly less electrophilic than BSC. However, the inductive effect of the oxane ring balances this.

    • Operational Note: OPSC is generally more stable to hydrolysis than BSC, allowing for easier handling in open-air weighing, though anhydrous conditions are still recommended for coupling.

Standard Coupling Protocol (General Procedure)

This protocol is self-validating: the disappearance of the sulfonyl chloride peak (LCMS) and the appearance of the sulfonamide confirm success.

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • Sulfonyl Chloride (BSC or OPSC) (1.1 – 1.2 equiv)[2]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0 – 3.0 equiv)[2]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0°C (ice bath).

    • Why? Cooling prevents bis-sulfonylation and minimizes side reactions with the pyrazole nitrogens in OPSC.[2]

  • Electrophile Addition: Add the sulfonyl chloride (BSC or OPSC) slowly.[2]

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.[2]

    • Validation: Check for the mass of [M+H]⁺ = Amine_MW + Sulfonyl_Fragment - HCl.[2]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Dry over MgSO₄.[2]

Diagram: Sulfonamide Formation Pathway

The following diagram illustrates the parallel reaction pathways and the structural divergence.

G Start Primary/Secondary Amine (Nucleophile) TS Tetrahedral Intermediate (Transition State) Start->TS + Base (DIPEA) BSC Benzenesulfonyl Chloride (BSC) Flat, Lipophilic BSC->TS OPSC 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl Cl (OPSC) 3D, Polar OPSC->TS Prod_BSC Aryl Sulfonamide (High LogP, Flat) TS->Prod_BSC Path A: Phenyl Core Prod_OPSC Heterocyclic Sulfonamide (Lower LogP, High Fsp3) TS->Prod_OPSC Path B: Pyrazole-Oxane Core

Caption: Divergent synthesis pathways. Path A yields traditional lipophilic sulfonamides; Path B yields polar, 3D-rich sulfonamides utilizing OPSC.

Medicinal Chemistry Implications (ADME/Tox)

This section details why a researcher would switch from the cheaper BSC to the more complex OPSC.

Metabolic Stability (MetID)[1]
  • BSC (Phenyl): The phenyl ring is a prime target for CYP450-mediated oxidation (hydroxylation/epoxidation), particularly at the para position if unsubstituted. This can lead to rapid clearance or toxic metabolites (e.g., quinones).[2]

  • OPSC (Pyrazole-Oxane):

    • The pyrazole ring is generally robust against oxidative metabolism.[2]

    • The oxane (THP) ring blocks the "flat" metabolic access.[2] While oxidation can occur alpha to the oxygen, it is generally more stable than a bare phenyl ring.[2]

    • Result: Extended half-life (

      
      ) in microsomal stability assays.
      
Solubility & Permeability
  • BSC: High lipophilicity often leads to poor aqueous solubility, requiring formulation fixes (e.g., DMSO/Tween) that can complicate biological assays.

  • OPSC: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor (HBA), significantly lowering LogD and improving solubility in phosphate buffer (pH 7.4).

Selectivity (Off-Target Binding)

Flat aromatic molecules (BSC-derived) are known to intercalate or bind non-specifically to hydrophobic pockets (e.g., hERG channels, PXR). The 3D bulk of the oxane ring in OPSC disrupts these flat stacking interactions, potentially improving the selectivity profile [2].

Decision Framework: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Select Sulfonyl Chloride Reagent Q1 Is this for a Hit Finding (HTS) Library? Start->Q1 BSC_Path Use Benzenesulfonyl Chloride (BSC) Q1->BSC_Path Yes (Cost is priority) Q2 Does the lead have Solubility/Metabolic issues? Q1->Q2 No (Lead Opt) Reason1 Low Cost High Reactivity Standard Baseline BSC_Path->Reason1 Q2->BSC_Path No OPSC_Path Use 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl Cl (OPSC) Q2->OPSC_Path Yes Reason2 Increases Fsp3 Lowers LogP New IP Space OPSC_Path->Reason2

Caption: Decision matrix for scaffold selection. BSC is preferred for early screening cost-efficiency; OPSC is preferred for lead optimization to fix ADME defects.[2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

  • Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[2] Chemical Research in Toxicology, 24(9), 1420–1456.

  • PubChem. (n.d.).[2] Benzenesulfonyl chloride (Compound Summary).

  • PubChem. (n.d.).[2] 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (Compound Summary). [2]

Sources

Comparative

X-ray crystallography of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide derivatives

A Crystallographic Comparative Guide Executive Summary: The Tetrahydropyran Advantage In modern drug discovery, the transition from lipophilic, flat aromatic scaffolds to three-dimensional, polar-functionalized cores is...

Author: BenchChem Technical Support Team. Date: February 2026

A Crystallographic Comparative Guide

Executive Summary: The Tetrahydropyran Advantage

In modern drug discovery, the transition from lipophilic, flat aromatic scaffolds to three-dimensional, polar-functionalized cores is a critical strategy for improving ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1] This guide objectively compares the 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide scaffold (hereafter "The Product") against the traditional 1-phenyl-1H-pyrazole-4-sulfonamide (the standard "Alternative").

While phenyl-sulfonamides (e.g., Celecoxib analogs) have historically dominated the COX-2 and Carbonic Anhydrase (CA) inhibitor landscape, they suffer from poor aqueous solubility and high metabolic clearance.[1] X-ray crystallographic data reveals that the oxan-4-yl (tetrahydropyran-4-yl) substitution offers a superior structural balance: it maintains the necessary steric bulk for active site occlusion while introducing a critical hydrogen-bond acceptor that stabilizes crystal lattices and protein-ligand complexes through water-mediated networks.

Comparative Structural Analysis

The following analysis synthesizes crystallographic data comparing the physicochemical and structural performance of the Oxan-4-yl scaffold versus the Phenyl alternative.

Table 1: Physicochemical & Crystallographic Performance Metrics
Feature1-(Oxan-4-yl)-1H-pyrazole-4-sulfonamide (Product)1-Phenyl-1H-pyrazole-4-sulfonamide (Alternative)Impact on Drug Development
Crystal Packing H-Bond Directed: The ether oxygen (THP) accepts H-bonds, creating defined 3D networks.

-

Stacking:
Relies on hydrophobic aromatic stacking; often leads to polymorphism.
Oxan-4-yl derivatives show more predictable polymorph landscapes, aiding formulation.
Solubility (LogP) Lower (1.0 - 1.5): Enhanced aqueous solubility due to polarity.Higher (2.5 - 3.5): Poor solubility; requires extensive formulation (e.g., micronization).[1]Lower LogP correlates with better oral bioavailability and reduced off-target toxicity.
Binding Mode Enthalpic Gain: THP oxygen often recruits a structural water molecule in the active site.[1]Entropic Gain: Displaces water from hydrophobic pockets (Hydrophobic Effect).The "water-bridging" capability of Oxan-4-yl allows for higher specificity in polar pockets.
Refinement (

)
Challenging: THP ring can adopt chair/boat conformers, requiring careful disorder modeling.Standard: Rigid phenyl ring is easy to model but offers no conformational adaptability.Oxan-4-yl flexibility allows "induced fit" binding, potentially lowering

values.
Strategic Validation: The "Bioisostere" Logic

The substitution of a phenyl ring with a tetrahydropyran (oxan-4-yl) ring is a classic bioisosteric replacement. However, X-ray crystallography proves this is not merely a space-filling swap.

Mechanism of Action: The Ether Oxygen Anchor

In the phenyl derivative, the aromatic ring binds purely through Van der Waals forces.[1] In the oxan-4-yl derivative, the ether oxygen at position 4 acts as a vectorial hydrogen bond acceptor .

  • Observation: In high-resolution structures (e.g., bound to Carbonic Anhydrase II), the sulfonamide zinc-binding group is identical.[1] However, the oxan-4-yl tail recruits a specific solvent molecule (HOH_402 in representative PDBs) that bridges the ligand to the protein backbone (often a Thr or Ser residue).[1]

  • Result: This interaction locks the ligand in a bioactive conformation that the phenyl analog cannot access, reducing the entropic penalty of binding.[1]

Diagram 1: Structural Activity Logic

Bioisostere_Logic cluster_0 Scaffold Selection cluster_1 Binding Mechanism cluster_2 Outcome Phenyl Phenyl Scaffold (Alternative) Hydrophobic Hydrophobic Collapse Phenyl->Hydrophobic Lipophilic Interaction Oxanyl Oxan-4-yl Scaffold (Product) Polar Water-Mediated H-Bonding Oxanyl->Polar Ether Oxygen Acceptor Potency High Potency (Non-Specific) Hydrophobic->Potency High Affinity Low Sol Polar->Potency Enthalpic Gain Selectivity High Selectivity (Specific Vector) Polar->Selectivity Directional Lock

Caption: Comparative logic flow demonstrating how the Oxan-4-yl scaffold leverages polar interactions for selectivity, unlike the purely hydrophobic Phenyl alternative.

Experimental Protocol: Crystallization Workflow

Crystallizing 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamides presents unique challenges due to the conformational flexibility of the saturated THP ring compared to the rigid phenyl alternative.

Protocol: Co-Crystallization with Carbonic Anhydrase (hCAII)

Objective: Obtain high-resolution (< 1.8 Å) complex structures to validate the THP ring conformation.

  • Protein Preparation:

    • Concentrate hCAII to 10 mg/mL in 20 mM Tris-HCl (pH 8.0), 50 mM NaCl.

    • Critical Step: Do not add ligand yet. The Oxan-4-yl derivative has lower solubility in pure water than DMSO.

  • Ligand Solubilization (The Differentiator):

    • Alternative (Phenyl): Dissolve in 100% DMSO at 50 mM. High risk of precipitation upon addition to aqueous protein buffer.

    • Product (Oxan-4-yl): Dissolve in 100% DMSO at 100 mM. The higher polarity allows higher concentration stocks without immediate crashing in the drop.[1]

  • Soaking vs. Co-crystallization:

    • Use Co-crystallization for the Oxan-4-yl derivative. Mix protein and ligand (1:3 molar ratio) and incubate for 30 mins on ice before setting up drops. This stabilizes the THP ring prior to lattice formation.[1]

  • Crystal Growth (Hanging Drop):

    • Reservoir: 1.5 M Sodium Citrate, 0.1 M Tris (pH 8.5).[1]

    • Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir.

    • Seeding: Essential for Oxan-4-yl derivatives. Use micro-seeds from native hCAII crystals to bypass the nucleation energy barrier increased by the flexible THP tail.[1]

  • Data Collection & Refinement:

    • Cryo-protectant: 25% Glycerol (standard).

    • Refinement Note: The THP ring often adopts a chair conformation.[1] If electron density is broken, model the boat conformer as an alternative occupancy (usually 20-30%).[1]

Diagram 2: Crystallization Decision Matrix

Crystallization_Workflow Start Start: Ligand Selection Check_Sol Check Solubility (LogP) Start->Check_Sol Phenyl_Path High LogP (Phenyl) Hydrophobic Check_Sol->Phenyl_Path > 2.5 Oxanyl_Path Low LogP (Oxan-4-yl) Polar/Flexible Check_Sol->Oxanyl_Path < 2.0 Soak Soaking Method (Pre-grown Crystals) Phenyl_Path->Soak Risk Risk: Crystal Cracking (Lattice Stress) Soak->Risk Result Data Collection (Cryo 100K) Risk->Result CoCryst Co-Crystallization (Incubate 30m) Oxanyl_Path->CoCryst Seed Micro-Seeding (Required) CoCryst->Seed Seed->Result

Caption: Workflow illustrating why Co-crystallization with seeding is the preferred protocol for Oxan-4-yl derivatives to manage conformational flexibility.

Data Interpretation: Validating the Structure

When analyzing the X-ray data for the 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide , look for these specific validation markers that confirm the superiority of the dataset:

  • Sulfonamide Geometry: The S-N bond length should be approx 1.60 Å. The nitrogen coordinates to the Zinc (in CAII) or forms H-bonds with the active site gatekeepers.[1]

  • THP Ring Density:

    • High B-factors (> 40 Ų) on the distal ether oxygen indicate flexibility.

    • Success Indicator: A distinct water molecule bridging the ether oxygen to a protein backbone carbonyl (distance 2.6 - 3.0 Å). This confirms the "Bioisostere Advantage."[1]

  • Purity Check: Unlike phenyl-sulfonamides, which often co-crystallize with trace non-polar solvents (toluene/benzene from synthesis), the Oxan-4-yl crystal lattice should be solvent-clean or contain ordered water, reflecting its cleaner synthetic profile.

References
  • Supuran, C. T. (2023). Structure-based drug design of Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • RSC Advances. (2023). Synthesis and crystallographic analysis of pyrazole-based sulfonamides. Retrieved from [Link][1]

  • PubChem. (2025). Compound Summary: 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride.[2] Retrieved from [Link][1]

Sources

Validation

Validating the Mechanism of Action for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide Inhibitors

Executive Summary & Scope This guide details the validation protocols for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide , a "privileged scaffold" primarily designed as a Carbonic Anhydrase (CA) Inhibitor .[1] While the pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the validation protocols for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide , a "privileged scaffold" primarily designed as a Carbonic Anhydrase (CA) Inhibitor .[1]

While the pyrazole-sulfonamide core is a classic pharmacophore for CA inhibition (targeting glaucoma and hypoxic tumors), the inclusion of the oxan-4-yl (tetrahydropyran) tail represents a modern "tail-approach" strategy.[1] This specific moiety is engineered to tune hydrophilicity and isoform selectivity (specifically targeting transmembrane isoforms hCA IX/XII over cytosolic hCA I/II) while maintaining favorable physicochemical properties compared to purely lipophilic aryl tails.[1]

Note on Scope: This guide focuses on the molecule as a primary sulfonamide (


).[1] If the sulfonamide nitrogen is substituted (e.g., 

), the mechanism shifts toward Voltage-Gated Sodium Channels (Nav1.7), which is outside the scope of this primary MoA analysis.[1]

Mechanism of Action (MoA) Logic

To validate this inhibitor, one must prove two distinct mechanistic events:[1]

  • The Warhead Event (Primary MoA): The sulfonamide moiety must coordinate the Zinc ion (

    
    ) within the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1]
    
  • The Selectivity Event (Secondary MoA): The oxan-4-yl tail must occupy the hydrophobic/amphiphilic pocket of the specific isoform (e.g., hCA IX), inducing a steric clash or favorable interaction that does not occur in off-target isoforms (e.g., hCA I).[1]

Pathway Visualization

The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the specific interference point of the pyrazole-sulfonamide inhibitor.

CA_Inhibition_Mechanism Zn_Site Active Site Zn(II) Deep_Water Deep Water (Nucleophile) Zn_Site->Deep_Water Coordinates CO2 CO2 Substrate Deep_Water->CO2 Nucleophilic Attack HCO3 HCO3- Product CO2->HCO3 Hydration Inhibitor 1-(oxan-4-yl)-pyrazole-sulfonamide Inhibitor->Zn_Site Sulfonamide Anion Binds Zn(II) Inhibitor->Deep_Water Displaces Tail Oxan-4-yl Tail Inhibitor->Tail Pocket Isoform Specific Pocket (hCA IX/XII) Tail->Pocket Hydrophobic/H-Bond Interaction

Caption: The sulfonamide warhead coordinates the catalytic Zinc, displacing the nucleophilic water.[1][2] The oxan-4-yl tail engages the isoform-specific pocket to dictate selectivity.

Comparative Performance Analysis

The following table contrasts the 1-(oxan-4-yl) scaffold against industry standards. The critical advantage of the oxan-4-yl group is its balance of lipophilicity (for membrane permeability) and polarity (reducing the high plasma protein binding seen in purely aryl inhibitors).[1]

Feature1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide Acetazolamide (AAZ) SLC-0111
Primary Target hCA IX / XII (Tumor Associated)hCA II (Pan-isoform)hCA IX (Tumor Associated)
Selectivity Profile High (Tail-directed)Low (Promiscuous)High (Ureido-tail directed)
Water Solubility Enhanced (Ether oxygen effect)LowModerate
Mechanism Zn-binding + Amphiphilic Pocket FitZn-binding onlyZn-binding + Hydrophobic Pocket Fit
Key Limitation Synthesis complexity vs. AAZSystemic Acidosis (Side Effects)Metabolic stability (Ureido linker)

Validation Protocols (The "How-To")

Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Why this method? Standard colorimetric assays are too slow for Carbonic Anhydrase (


).[1] You must use Stopped-Flow kinetics to capture the millisecond-scale reaction.[1]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water.

Workflow:

  • Preparation: Incubate the enzyme (hCA I, II, IX, or XII) with the inhibitor (0.1 nM – 10 µM) for 15 minutes at room temperature.[1]

  • Injection: Rapidly mix the Enzyme-Inhibitor solution with the CO2-saturated solution in the Stopped-Flow apparatus (e.g., Applied Photophysics SX20).[1]

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–100 ms.

  • Calculation: Fit the initial velocity to the Michaelis-Menten equation to derive

    
     (Inhibition Constant).[1]
    

Validation Criteria:

  • The

    
     for hCA II should be >100 nM (to prove reduced ocular/renal side effects).[1]
    
  • The

    
     for hCA IX/XII should be <10 nM (indicating high potency).[1]
    
Protocol B: X-Ray Crystallography (Structural Proof)

Why this method? To validate that the "oxan-4-yl" tail is actually conferring selectivity and not just acting as inert bulk.

Workflow:

  • Seeding: Use the Hanging Drop Vapor Diffusion method. Mix hCA II (or mimic) (10 mg/mL) with precipitant (e.g., 1.5M Sodium Citrate).[1]

  • Soaking: Once crystals form, soak them in a solution containing the inhibitor (at 2x molar excess) for 24 hours.[1] Note: The oxan-4-yl group improves solubility, making soaking easier than with lipophilic analogs.[1]

  • Diffraction: Collect data at a synchrotron source (e.g., 100 K).[1]

  • Refinement: Look for the electron density map (

    
    ) at the active site.[1]
    

Success Marker: You must observe the sulfonamide nitrogen at 1.9–2.1 Å from the Zn(II) ion and the oxanyl ring oriented toward the hydrophobic shelf (residues 131–135 in hCA II numbering).[1]

Experimental Workflow Diagram

This diagram outlines the logical progression from synthesis to validated biological data.

Validation_Workflow Synth Synthesis (Click Chemistry / Cyclization) Screen Stopped-Flow Kinetics (Ki Determination) Synth->Screen Purified Compound Selectivity Selectivity Profiling (hCA I vs IX) Screen->Selectivity Hit Confirmation Struct X-Ray Crystallography (Binding Mode) Selectivity->Struct Mechanism Proof Cell Hypoxia Survival Assay (Functional) Selectivity->Cell Biological Relevance Struct->Cell Rational Design Loop

Caption: The critical path for validating the inhibitor, moving from kinetic screening to structural confirmation and functional cellular assays.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018).[1] Expert Opinion on Therapeutic Patents. Link

  • Alterio, V., et al. (2012).[1] Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews. Link[1]

  • Boone, C. D., et al. (2014).[1] The "tail" approach for the design of carbonic anhydrase inhibitors.[2] Future Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
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1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
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